
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a potent and selective inhibitor of the EGFR T790M mutation, which is commonly associated with resistance to first-generation EGFR inhibitors. AZD9291 has shown promising results in preclinical studies and clinical trials for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M mutation.
Mecanismo De Acción
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide works by irreversibly binding to the EGFR T790M mutation, which is commonly associated with resistance to first-generation EGFR inhibitors. By inhibiting the activity of the T790M mutation, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide blocks the downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with the T790M mutation. In clinical trials, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation. However, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has also been associated with adverse effects such as diarrhea, rash, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a potent and selective inhibitor of the EGFR T790M mutation, making it a valuable tool for studying the mechanisms of resistance to first-generation EGFR inhibitors. However, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is also a highly specific inhibitor, which may limit its use in studying other EGFR mutations or other signaling pathways.
Direcciones Futuras
1. Combination therapy: 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has shown promising results in combination with other targeted therapies, such as MEK inhibitors or immune checkpoint inhibitors. Further studies are needed to determine the optimal combination and dosing regimens.
2. Resistance mechanisms: Despite its high potency and selectivity, resistance to 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can still occur. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
3. Biomarkers: 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to be effective in NSCLC patients with the T790M mutation, but not all patients with the mutation respond to the drug. Further studies are needed to identify biomarkers that can predict response to 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide and guide patient selection.
4. Other cancer types: While 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been primarily studied in NSCLC, the EGFR T790M mutation is also found in other cancer types. Further studies are needed to determine the efficacy of 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in these other cancer types.
Métodos De Síntesis
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is synthesized through a multi-step process that involves the coupling of 4-methoxyphenol with 5-methyl-3-isoxazolecarboxylic acid, followed by the protection of the resulting carboxylic acid with a tert-butyl group. The protected intermediate is then coupled with (R)-3-chloro-1,2-propanediol to form the final product.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M mutation. In preclinical studies, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has shown potent and selective inhibition of the T790M mutation, with minimal activity against wild-type EGFR. In clinical trials, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation.
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-9-13(16-20-10)15-14(17)7-8-19-12-5-3-11(18-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTLBLGLADRXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

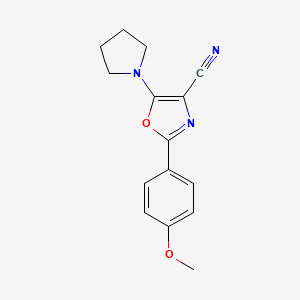
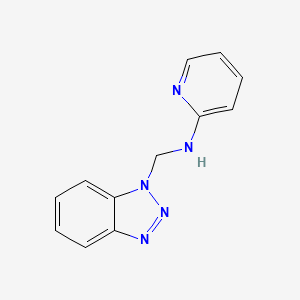
![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)

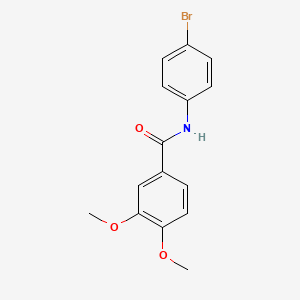

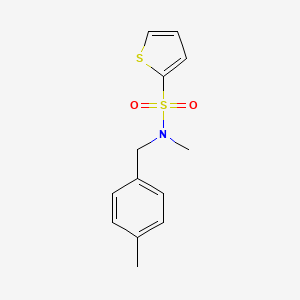
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
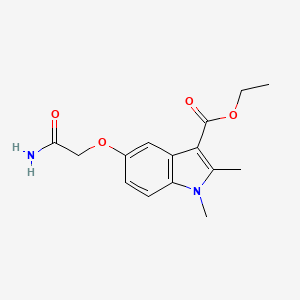
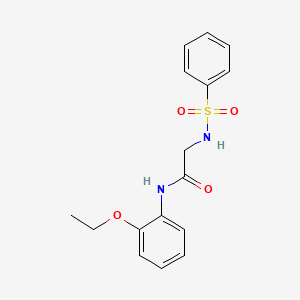
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
